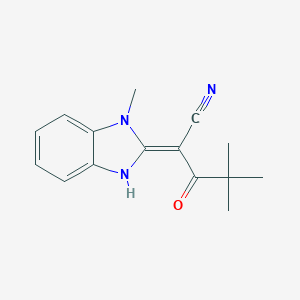![molecular formula C17H22N4O3S2 B255018 4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.
科学的研究の応用
4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit significant anticancer activity against several types of cancer, including breast, lung, and colon cancer. It has also been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibacterial drugs.
作用機序
The mechanism of action of 4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and exhibit antiviral and antibacterial properties. It has also been found to have low toxicity levels, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
The advantages of using 4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide in lab experiments include its potential anticancer, antiviral, and antibacterial properties, as well as its low toxicity levels. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research and development of 4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide. These include further studies to fully understand its mechanism of action, the development of new drugs based on this compound, and the exploration of its potential applications in other areas, such as agriculture and environmental science.
In conclusion, 4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a promising compound that has potential applications in the field of medicine. Its unique chemical structure and low toxicity levels make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas.
合成法
The synthesis of 4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 4-methoxyphenyl isothiocyanate with 2-(4-morpholinyl)ethylamine in the presence of a suitable solvent. The resulting product is then reacted with 2-amino-5-carboxamidothiazole to obtain the final product.
特性
製品名 |
4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide |
|---|---|
分子式 |
C17H22N4O3S2 |
分子量 |
394.5 g/mol |
IUPAC名 |
4-amino-3-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H22N4O3S2/c1-23-13-4-2-12(3-5-13)21-15(18)14(26-17(21)25)16(22)19-6-7-20-8-10-24-11-9-20/h2-5H,6-11,18H2,1H3,(H,19,22) |
InChIキー |
ZDKUSXGBUIEEEE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCCN3CCOCC3)N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCCN3CCOCC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



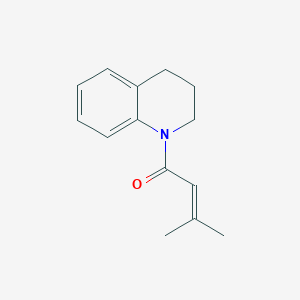
![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea](/img/structure/B254941.png)
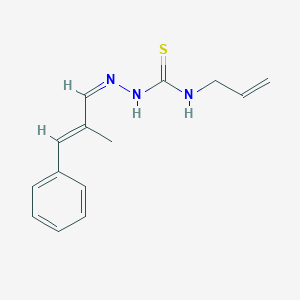
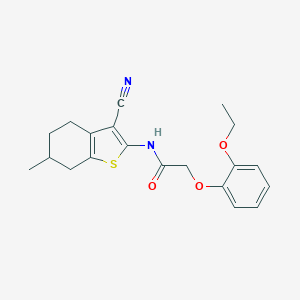
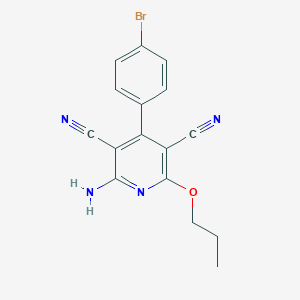
![1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254948.png)

![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)

![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)

